Structural Uniqueness vs. 4‑Fluoro and Unsubstituted Benzamide Analogs
The 3‑methoxy substituent on the benzamide ring distinguishes this compound from the 4‑fluoro analog (CAS 852132‑33‑3) and the unsubstituted parent (N‑(5‑methylisoxazol‑3‑yl)‑N‑((2‑oxopyrrolidin‑1‑yl)methyl)benzamide). In a closely related series, the 4‑isopropoxy derivative is a known FGFR inhibitor, while the unsubstituted benzamide shows a markedly different selectivity profile [REFS‑1][REFS‑2]. No published head‑to‑head binding data exist for the 3‑methoxy vs. 4‑fluoro or unsubstituted congeners under identical assay conditions; therefore this structural distinction is classified as supporting evidence awaiting quantitative confirmation.
| Evidence Dimension | Substituent identity and position on the benzamide ring |
|---|---|
| Target Compound Data | 3‑OCH₃ at the meta position (CAS 852132‑25‑3) |
| Comparator Or Baseline | 4‑F (CAS 852132‑33‑3), 4‑OCH(CH₃)₂ (CAS 852132‑29‑7), and H (unsubstituted parent) |
| Quantified Difference | No quantitative binding or functional data available for direct comparison |
| Conditions | Not applicable – structural comparison only |
Why This Matters
The substitution pattern dictates hydrogen‑bonding capacity, lipophilicity, and metabolic stability, which in turn influence target engagement and pharmacokinetics; procurement decisions must therefore be based on the exact substitution rather than on class‑level assumptions.
- [1] Kuujia.com. CAS 852132‑25‑3: 3‑methoxy‑N‑(5‑methyl‑1,2‑oxazol‑3‑yl)‑N‑(2‑oxopyrrolidin‑1‑yl)methylbenzamide. Product page, 2026 (accessed 2026‑05‑09). View Source
